![molecular formula C16H12N2O2 B3057327 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole CAS No. 79324-83-7](/img/structure/B3057327.png)
2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole
Overview
Description
“2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole” is a chemical compound with a wide range of potential applications in scientific research. It is also known as a type of chemical entity .
Synthesis Analysis
The synthesis of this compound involves the methylation of 5(6)-nitro-1H-benzimidazole with methyl iodide in the presence of potassium hydroxide and N-methylpyrrolidin-2-one . This process results in a mixture of isomeric 1-methyl-5-nitro- and 1-methyl-6-nitro-1H-benzimidazoles .Molecular Structure Analysis
The molecular formula of this compound is C16H12N2O2. The molecular weight is 264.28 g/mol.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reduction of the nitrobenzimidazoles with tin in concentrated aqueous HCl on heating . The resulting amines react with furan-2-carbonyl chloride in N-methylpyrrolidin-2-one to give furan-2-carboxamides .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their significant role in medicinal chemistry . They have been found to be effective against microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines . The furan nucleus is an essential synthetic technique in the search for new drugs .
Antimicrobial Drugs
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Epoxy Resins
Furan derivatives have been used in the synthesis of epoxy resins . The preparation of diamines and diepoxy monomers for the synthesis of epoxy resins has been reported . These resins have a wide range of industrial applications due to their high volume production .
Energy and Solvent Applications
Furfural, a monofunctional furan derivative, has been involved in various applications related to energy (new fuels) and original solvents .
Therapeutic Advantages
Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Mechanism of Action
Target of Action
Furan derivatives have been noted for their significant position in medicinal chemistry . They are often included in the search for new drugs due to their remarkable therapeutic efficacy .
Mode of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
The compound’s molecular weight is 264.27900 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Furan derivatives are known for their therapeutic efficacy in various medical applications .
properties
IUPAC Name |
2-(furan-2-yl)-1-(furan-2-ylmethyl)benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-2-7-14-13(6-1)17-16(15-8-4-10-20-15)18(14)11-12-5-3-9-19-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKODUSYDNJJKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=CO3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349513 | |
Record name | 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |
CAS RN |
79324-83-7 | |
Record name | 2-Furan-2-yl-1-furan-2-ylmethyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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